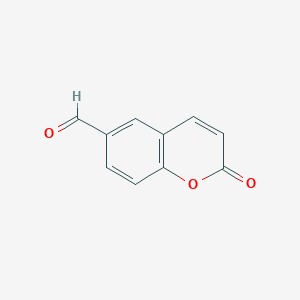

Coumarin-6-carboxaldehyde

Description

Overview of Coumarin-6-carboxaldehyde within the Coumarin (B35378) Class

Coumarins are a large family of natural and synthetic compounds characterized by a benzo-α-pyrone structure. japsonline.com They are widely distributed in the plant kingdom and have been the subject of extensive research due to their diverse biological activities. researchgate.net Coumarin-6-carboxaldehyde belongs to the group of simple coumarins, which are derivatives of the parent coumarin molecule. japsonline.com Its defining feature is the presence of a carboxaldehyde (-CHO) group at the 6-position of the coumarin nucleus. This functional group significantly influences the compound's reactivity and properties, making it a versatile precursor for the synthesis of more complex molecules. sci-hub.se

Historical Context of Coumarin Derivatives in Chemical Sciences

The history of coumarins dates back to 1820, when the parent compound, coumarin, was first isolated from the tonka bean. wikipedia.orgfrontiersin.org This discovery paved the way for the exploration of a vast number of coumarin derivatives. rsc.org Initially recognized for their pleasant fragrance, coumarins soon found applications in the perfume and cosmetic industries. nih.gov However, their significance in chemical sciences expanded dramatically with the discovery of their diverse pharmacological properties, including anticoagulant, antimicrobial, and anti-inflammatory activities. frontiersin.orgnih.gov The synthesis of coumarin by William Henry Perkin in 1868 further fueled research into this class of compounds, leading to the development of numerous synthetic methodologies. wikipedia.org

Significance of the Carboxaldehyde Functionality in Coumarin Derivatives

The carboxaldehyde group is a crucial functional group in organic chemistry, known for its reactivity and ability to participate in a wide range of chemical transformations. In coumarin derivatives, the presence of a carboxaldehyde group, as seen in Coumarin-6-carboxaldehyde, opens up a plethora of possibilities for chemical modification. sci-hub.se This functionality allows for the introduction of various substituents and the construction of more complex molecular architectures. frontiersin.org For instance, the aldehyde group can readily undergo condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds and create extended π-conjugated systems. sci-hub.seresearchgate.net This property is particularly valuable in the design of fluorescent probes and dyes, where the electronic properties of the molecule can be fine-tuned to achieve desired optical characteristics. nih.govresearchgate.net Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functional groups and expanding the synthetic utility of the coumarin scaffold. nih.gov

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of Coumarin-6-carboxaldehyde in the context of academic research. It will focus on the following key areas:

Chemical Properties: A detailed examination of the structural and physicochemical properties of Coumarin-6-carboxaldehyde.

Synthesis: An exploration of the common synthetic routes employed to prepare Coumarin-6-carboxaldehyde.

Applications: A thorough review of the diverse applications of Coumarin-6-carboxaldehyde in academic research, with a particular focus on its use as a fluorescent probe and in the development of chemical sensors and biological probes.

By focusing on these specific areas, this article will provide a detailed and scientifically accurate account of the importance of Coumarin-6-carboxaldehyde as a versatile tool in modern chemical research.

Chemical Properties of Coumarin-6-carboxaldehyde

The chemical properties of Coumarin-6-carboxaldehyde are largely dictated by its molecular structure, which combines the coumarin core with a reactive aldehyde group.

| Property | Value |

| IUPAC Name | 2-oxo-2H-chromene-6-carbaldehyde |

| CAS Number | 51690-26-7 |

| Molecular Formula | C10H6O3 |

| Molecular Weight | 174.16 g/mol |

| Physical Form | Solid |

| Boiling Point | 192-194 °C |

Data sourced from sigmaaldrich.comnih.gov

Synthesis of Coumarin-6-carboxaldehyde

The synthesis of Coumarin-6-carboxaldehyde can be achieved through various methods, often involving the formylation of a coumarin precursor. One common approach is the Vilsmeier-Haack reaction, which utilizes a formylating agent to introduce the aldehyde group onto the coumarin ring. sci-hub.se

Another synthetic strategy involves the oxidation of a corresponding alcohol derivative. For example, 6-(hydroxymethyl)coumarin can be oxidized to yield Coumarin-6-carboxaldehyde.

Applications of Coumarin-6-carboxaldehyde in Academic Research

The unique combination of the coumarin scaffold and the reactive aldehyde group makes Coumarin-6-carboxaldehyde a valuable building block in various research areas.

Fluorescent Probes

Coumarin derivatives are well-known for their fluorescent properties, and Coumarin-6-carboxaldehyde is no exception. sci-hub.se The aldehyde group can be readily modified to create novel fluorescent probes with tailored properties. These probes are used in a variety of applications, including:

Sensing Metal Ions: Coumarin-based probes have been developed for the detection of various metal ions, such as Hg2+, Cu2+, and Zn2+. researchgate.netnih.gov The binding of the metal ion to the probe can induce a change in its fluorescence properties, allowing for sensitive and selective detection.

Monitoring pH: The fluorescence of certain coumarin derivatives is sensitive to changes in pH, making them useful as pH indicators in biological systems. nih.govnih.gov

Detecting Reactive Oxygen Species: Fluorescent probes based on coumarins have been designed to detect reactive oxygen species (ROS), which are important signaling molecules in many biological processes. researchgate.net

Chemical Sensors

The reactivity of the aldehyde group in Coumarin-6-carboxaldehyde makes it an excellent starting material for the development of chemical sensors. mdpi.com These sensors are designed to detect specific analytes through a chemical reaction that results in a measurable signal, such as a change in color or fluorescence. nih.gov For example, sensors for hydrazine (B178648), a toxic and carcinogenic compound, have been developed using coumarin-aldehyde derivatives. mdpi.com

Biological Probes

The fluorescent properties and biocompatibility of many coumarin derivatives make them suitable for use as biological probes. researchgate.net Coumarin-6-carboxaldehyde can be used to synthesize probes for imaging and tracking biological molecules and processes in living cells. For instance, coumarin-based probes have been used for:

Cell Imaging: The inherent fluorescence of coumarin derivatives allows for their use as stains for cellular organelles. sigmaaldrich.com

Enzyme Activity Assays: Probes can be designed to be substrates for specific enzymes. The enzymatic reaction can lead to a change in the probe's fluorescence, providing a means to measure enzyme activity. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-oxochromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCHYJGDSCWRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370977 | |

| Record name | Coumarin-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51690-26-7 | |

| Record name | Coumarin-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-chromene-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Coumarin 6 Carboxaldehyde and Its Derivatives

Classical and Contemporary Synthetic Routes to Coumarin-6-carboxaldehyde

The construction of the coumarin-6-carboxaldehyde framework relies on a variety of synthetic strategies. Classical methods such as the Pechmann, Knoevenagel, Reformatsky, and Wittig reactions provide foundational routes, while modern palladium-catalyzed cross-coupling and multicomponent reactions offer advanced and often more efficient alternatives for synthesizing the target molecule and its derivatives.

Pechmann Condensation Strategies for Coumarin-6-carboxaldehyde Synthesis

The Pechmann condensation is a widely utilized method for synthesizing coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgjetir.org For the specific synthesis of coumarin-6-carboxaldehyde, a suitable starting material would be 4-formyl-3-hydroxyphenol. The reaction mechanism initiates with the acid-catalyzed transesterification of the β-ketoester with the phenol, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, leading to cyclization. wikipedia.org A final dehydration step yields the coumarin (B35378) ring. wikipedia.org The choice of acid catalyst is crucial and can range from strong Brønsted acids like sulfuric acid to Lewis acids such as aluminum chloride. ijsart.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

| 4-Formyl-3-hydroxyphenol | Ethyl acetoacetate (B1235776) | Conc. H2SO4 | 5°C to room temperature | 6-Formyl-4-methylcoumarin | 80 | jetir.org |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 110°C, 160 min | 7-Hydroxy-4-methylcoumarin | 95 | iiste.org |

This table presents a representative example for a related Pechmann condensation, as a direct synthesis of coumarin-6-carboxaldehyde via this method from 4-formyl-3-hydroxyphenol is a plausible but not explicitly detailed route in the provided search results.

Knoevenagel Condensation Approaches for Coumarin-6-carboxaldehyde Production

The Knoevenagel condensation provides another classical route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound in the presence of a weak base like piperidine (B6355638) or pyridine. nih.govyoutube.com To synthesize coumarin-6-carboxaldehyde, 2,4-dihydroxybenzaldehyde (B120756) serves as a key starting material. The reaction proceeds through the formation of a C=C bond, followed by an intramolecular cyclization (lactone formation) to yield the coumarin scaffold. youtube.com The use of microwave irradiation has been shown to significantly accelerate this reaction. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

| 2,4-Dihydroxybenzaldehyde | Diethyl malonate | Piperidine | Microwave irradiation | Ethyl 7-hydroxycoumarin-3-carboxylate | High | rsc.org |

| Salicylaldehyde (B1680747) | Ethyl acetoacetate | Piperidine | Microwave irradiation | 3-Acetylcoumarin (B160212) | 96 | youtube.com |

This table provides examples of Knoevenagel condensations for the synthesis of related coumarin derivatives, illustrating the general approach that could be adapted for coumarin-6-carboxaldehyde.

Reformatsky Reaction Pathways in Coumarin-6-carboxaldehyde Synthesis

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-haloester in the presence of zinc metal to form a β-hydroxy ester. researchgate.netwikipedia.org This methodology can be applied to the synthesis of coumarins, including derivatives with a formyl group. For the synthesis of coumarin-6-carboxaldehyde, a potential starting material would be a protected form of 4-formyl-3-hydroxybenzaldehyde. The organozinc reagent, formed from the α-haloester and zinc, adds to the aldehyde carbonyl group. Subsequent intramolecular cyclization and dehydration would lead to the formation of the coumarin ring. The Reformatsky enolates are less reactive than Grignard reagents, which prevents side reactions with the ester group. wikipedia.org

| Carbonyl Compound | α-Haloester | Metal | Product | Reference |

| Aldehyde/Ketone | Ethyl bromoacetate (B1195939) | Zinc | β-Hydroxy ester | researchgate.net |

| Salicylaldehyde Derivatives | α-Haloesters | Zinc | 3,4-Dialkylsubstituted coumarins | researchgate.net |

This table outlines the general components of the Reformatsky reaction as applied to coumarin synthesis. A specific application to coumarin-6-carboxaldehyde is a theoretical extension of this methodology.

Wittig Reaction Applications in Coumarin Synthesis

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes or ketones and a phosphorus ylide (Wittig reagent). organic-chemistry.org This reaction can be adapted for coumarin synthesis, typically starting from an o-hydroxybenzaldehyde. For the synthesis of coumarin-6-carboxaldehyde, 2,4-dihydroxybenzaldehyde would be a suitable precursor. The reaction involves the formation of an α,β-unsaturated ester intermediate, which then undergoes intramolecular cyclization to form the coumarin ring. One-pot procedures have been developed where the phosphonium (B103445) salt and ylide are generated in situ.

| o-Hydroxybenzaldehyde Derivative | Wittig Reagent Precursor | Base | Conditions | Product | Reference |

| o-Hydroxybenzaldehydes | Ethyl bromoacetate / PPh3 | Triethylamine | 80°C, Solvent-free | Functionalized 2-oxo-2H-coumarin derivatives | |

| o-Hydroxybenzaldehydes | Chloroacetyl chloride / PPh3 | Pyridine | Reflux | Coumarins | researchgate.net |

This table illustrates the application of the Wittig reaction for the synthesis of various coumarin derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Coumarin-6-carboxaldehyde Analogues

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer efficient ways to synthesize functionalized coumarins. These reactions can be used to introduce the formyl group or to build the coumarin ring itself. For instance, a palladium-catalyzed formylation of a 6-halocoumarin could be a viable route to coumarin-6-carboxaldehyde. Alternatively, palladium-catalyzed intramolecular C-H activation/alkenylation of phenols can lead to coumarin derivatives.

| Substrate | Reagent | Catalyst System | Product | Yield (%) | Reference |

| 6-Halocoumarin | Formylating Agent | Pd catalyst/Ligand | Coumarin-6-carboxaldehyde | - | (Plausible route) |

| Phenolic Acetates | Acrylates | [Rh2(OAc)4] / Formic acid | Coumarin derivatives | High | organic-chemistry.org |

| 2-Hydroxystyrenes | CO2 | Pd(OAc)2 / Cs2CO3 | Coumarins | Good | organic-chemistry.org |

This table highlights various transition metal-catalyzed approaches to coumarin synthesis, indicating the potential for palladium-catalyzed routes to coumarin-6-carboxaldehyde.

Multicomponent Condensation Processes for Coumarin Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide a highly efficient and atom-economical approach to complex molecules, including coumarin derivatives. nih.gov These reactions can be designed to incorporate a formyl-substituted building block to directly generate coumarin-6-carboxaldehyde analogues. For example, a three-component reaction of a salicylaldehyde, an active methylene compound, and another reactant could be tailored for this purpose. The use of catalysts like FeCl3 or bismuth triflate can facilitate these transformations. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| Salicylaldehyde | α-Ketoester | Aromatic Aldehyde | Bi(OTf)3 | Coumarin-chalcone compounds | nih.gov |

| 4-Hydroxycoumarin | Aldehyde | Aromatic Amine | Bismuth triflate | Coumarin-fused dihydroquinolines | researchgate.net |

| Salicylaldehyde | Diethyl malonate | Aliphatic amine | Piperidine-Iodine | Coumarin-3-carboxamides | N/A |

This table showcases the versatility of multicomponent reactions in constructing complex coumarin-based scaffolds.

Advanced Functionalization and Derivatization Strategies

The chemical reactivity of Coumarin-6-carboxaldehyde is primarily centered around the aldehyde functional group and the potential for substitution on the coumarin nucleus. These characteristics allow for a multitude of synthetic transformations, leading to derivatives with tailored electronic, optical, and biological properties.

Modification of the Carboxaldehyde Group: Oxidation, Reduction, and Condensation Reactions

The aldehyde moiety of Coumarin-6-carboxaldehyde is amenable to a range of classical organic transformations, including oxidation, reduction, and condensation reactions, which pave the way for diverse molecular architectures.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid (Coumarin-6-carboxylic acid) or reduced to a primary alcohol (6-(hydroxymethyl)coumarin). These transformations provide access to new synthons for further derivatization, such as esterification or etherification, expanding the molecular diversity accessible from the parent aldehyde.

Condensation Reactions: The Knoevenagel condensation is a prominent reaction for C-C bond formation, involving the reaction of the aldehyde with active methylene compounds. nih.govyoutube.comaip.org This reaction is often catalyzed by weak bases like piperidine or can be performed under microwave irradiation to accelerate the process. aip.orgic.ac.uk For instance, the condensation of a coumarin aldehyde with ethyl acetoacetate can yield a 3-acetylcoumarin derivative. youtube.com Similarly, the Claisen-Schmidt condensation of coumarin aldehydes with ketones or acetophenones, typically in the presence of a base, leads to the formation of coumarin-chalcone hybrids, which are α,β-unsaturated ketones. biruni.edu.trfrontiersin.orgorientjchem.org

Below is a table summarizing typical condensation reactions involving coumarin aldehydes.

| Reaction Type | Reactant | Catalyst | Product Type |

| Knoevenagel | Active Methylene Compound (e.g., Malononitrile, Ethyl Acetoacetate) | Weak Base (e.g., Piperidine) | Substituted Alkene |

| Claisen-Schmidt | Ketone / Acetophenone | Base (e.g., KOH, Piperidine) | Chalcone (B49325) (α,β-Unsaturated Ketone) |

Synthesis of Coumarin-6-carboxaldehyde Bearing Heterocyclic Compounds

Coumarin-6-carboxaldehyde is a valuable precursor for the synthesis of derivatives bearing various heterocyclic moieties, which are known to be important pharmacophores.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from coumarin-chalcone intermediates, which are in turn derived from coumarin aldehydes. The reaction of these chalcones with hydrazine (B178648) derivatives leads to the formation of pyrazoline scaffolds, which can be subsequently aromatized to pyrazoles. nih.gov Another route involves the reaction of 3-acetylcoumarin derivatives with reagents like POCl₃/DMF to generate formyl-substituted pyrazole derivatives. researchgate.netmdpi.comkthmcollege.ac.in

Thiazoles: Thiazole-containing coumarins can be prepared through several synthetic routes. One common method is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a 3-bromoacetylcoumarin with a thioamide. The required 3-bromoacetylcoumarin can be synthesized from a 3-acetylcoumarin, which itself can be derived from a salicylaldehyde precursor via Knoevenagel condensation. nih.gov Additionally, coumarin-thiazole derivatives can be synthesized under microwave irradiation through a one-pot, three-component reaction of a coumarin, an aldehyde, and thiocarbohydrazide. kjscollege.com

Pyrimidines: Fused pyrimidine-coumarin systems can be constructed through multi-component reactions. For example, the reaction of 4-hydroxycoumarin, an aldehyde, and urea (B33335) or an aminobenzothiazole, catalyzed by L-proline in water, can yield fused pyrimidine (B1678525) derivatives. nih.govrsc.org Another approach involves the condensation of α,β-unsaturated ketones (chalcones) derived from coumarin aldehydes with compounds like 4-amino-6-hydroxy-2-mercaptopyrimidine. bu.edu.eg

Derivatization via Imine Formation

The reaction of the aldehyde group of Coumarin-6-carboxaldehyde with primary amines readily forms imines, also known as Schiff bases. This condensation reaction is a straightforward method to introduce a wide variety of substituents onto the coumarin core. connectjournals.comimpactfactor.orgnih.goviosrphr.org The resulting C=N bond is a key linker in many biologically active molecules. For instance, Schiff bases have been synthesized by reacting 6-aminocoumarin with various aldehydes, or conversely, by reacting coumarin aldehydes with different primary amines. impactfactor.orgresearchgate.net These reactions are often carried out in refluxing ethanol (B145695), sometimes with a catalytic amount of acid. nih.gov The diverse range of available primary amines allows for the creation of large libraries of coumarin-Schiff base derivatives for various applications. connectjournals.com

Strategic Incorporations of Electron-Donating and Electron-Withdrawing Groups for Tailored Properties

The electronic properties of the coumarin ring system can be fine-tuned by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents can significantly influence the photophysical properties, such as absorption and fluorescence spectra, as well as the reactivity and biological activity of the resulting derivatives.

Electron-Withdrawing Groups (EWGs): A common strategy to introduce an EWG is through nitration. The nitration of the coumarin scaffold can lead to the formation of 6-nitrocoumarin, which can then be further functionalized. While the direct nitration of Coumarin-6-carboxaldehyde is not explicitly detailed in the provided sources, the nitration of coumarin itself is a well-established method.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as amino or hydroxyl groups, can also be achieved through various synthetic routes. For example, 6-aminocoumarin can be prepared by the reduction of 6-nitrocoumarin. impactfactor.org The synthesis of 6-hydroxycoumarin (B196160) derivatives often starts from precursors like 2,5-dihydroxybenzaldehyde. uitm.edu.myrsc.org These functional groups can then serve as handles for further derivatization.

The following table provides examples of functional groups and their electronic effect on the coumarin ring.

| Functional Group | Type | Example Compound |

| -NO₂ | Electron-Withdrawing | 6-Nitrocoumarin |

| -NH₂ | Electron-Donating | 6-Aminocoumarin |

| -OH | Electron-Donating | 6-Hydroxycoumarin |

Synthesis of Coumarin-Based Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery. Coumarin-6-carboxaldehyde is an excellent platform for creating such hybrid molecules.

Coumarin-Chalcone Hybrids: As mentioned previously, the Claisen-Schmidt condensation of Coumarin-6-carboxaldehyde with various acetophenones is a direct route to coumarin-chalcone hybrids. biruni.edu.trfrontiersin.orgorientjchem.orgrsc.org These molecules incorporate both the coumarin and chalcone scaffolds, both of which are known for their diverse biological activities. biruni.edu.trrsc.org

Coumarin-Triazole Hybrids: The synthesis of coumarin-triazole hybrids can be achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition. nih.govacu.edu.iniyte.edu.trsemanticscholar.org This typically involves preparing an azide- or alkyne-functionalized coumarin which can then be reacted with a complementary triazole precursor. While direct synthesis from Coumarin-6-carboxaldehyde is not detailed, the aldehyde could be converted to a functional group suitable for this reaction. Multi-step syntheses starting from substituted salicylaldehydes are also employed to generate these hybrids. nih.gov

Microwave-Assisted Synthetic Techniques for Coumarin-6-carboxaldehyde Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.commdpi.comnih.goveurekaselect.comvjas.vn This technique has been successfully applied to the synthesis of various coumarin derivatives.

The Knoevenagel condensation, a key reaction for synthesizing coumarins from aldehydes, can be significantly enhanced by microwave irradiation, often under solvent-free conditions. aip.orgic.ac.ukresearchgate.net For instance, the condensation of salicylaldehydes with active methylene compounds in the presence of a catalyst like piperidine can be completed in minutes under microwave heating, as opposed to hours with conventional methods. ic.ac.uk Similarly, the Pechmann condensation for the synthesis of coumarins can also be efficiently carried out using microwave assistance. mdpi.commdpi.com The synthesis of coumarin-heterocycle hybrids, such as those containing pyrazole, thiazole, or pyrimidine rings, has also been shown to be more efficient under microwave irradiation. kjscollege.comnih.gov

The following table compares conventional and microwave-assisted synthesis for a representative coumarin-triazole hybrid synthesis. acu.edu.in

| Method | Time | Yield (%) |

| Conventional Heating | 190 min | 70 |

| Microwave Irradiation | 15 min | 64 |

Spectroscopic and Computational Characterization of Coumarin 6 Carboxaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural and photophysical properties of Coumarin-6-carboxaldehyde and its derivatives are extensively studied using a variety of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, functional groups, electronic transitions, and emissive characteristics of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of coumarin (B35378) derivatives. nih.govcore.ac.uk Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (COSY, HSQC, HMBC), a complete assignment of proton and carbon signals can be achieved. ceon.rsresearchgate.netajmrhs.org

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each proton in the molecule. For coumarin derivatives, aromatic protons typically resonate in the downfield region (around 6.0–8.5 ppm), while protons of substituent groups appear at characteristic chemical shifts. shd.org.rs For instance, in a study of a coumarin derivative, aromatic protons on the coumarin ring were observed as doublets and multiplets in the range of 7.25 ppm to 7.95 ppm. ceon.rs

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the lactone ring in coumarins is typically observed at a significantly downfield chemical shift. Aromatic carbons give rise to signals in the 100–150 ppm range. shd.org.rs For Coumarin-6-carboxaldehyde, the aldehyde carbon would also present a characteristic downfield signal.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecular structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons. sdsu.edu For example, HMBC data can be used to assign the quaternary carbons C-4a and C-8a in the coumarin core by observing correlations from protons H-6 and H-8 to C-4a, and from H-5 and H-7 to C-8a. ceon.rs

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, such as DEPT-135 and DEPT-90, are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.orglibretexts.org In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. DEPT-90 spectra exclusively show CH signals. libretexts.org

A representative table of expected ¹H and ¹³C NMR chemical shifts for the core structure of a 6-substituted coumarin is provided below.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~160 |

| C3 | ~6.4 (d) | ~117 |

| C4 | ~7.7 (d) | ~143 |

| C4a | - | ~118 |

| C5 | ~7.4 (d) | ~128 |

| C7 | ~7.2 (dd) | ~119 |

| C8 | ~7.2 (d) | ~116 |

| C8a | - | ~154 |

Note: Chemical shifts are approximate and can vary based on the solvent and other substituents on the coumarin ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in Coumarin-6-carboxaldehyde and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are specific to the types of chemical bonds.

Key vibrational frequencies for Coumarin-6-carboxaldehyde include:

C=O Stretch (Lactone): A strong absorption band is typically observed in the region of 1700-1750 cm⁻¹, which is characteristic of the α,β-unsaturated lactone carbonyl group in the coumarin ring system.

C=O Stretch (Aldehyde): The aldehyde carbonyl group at the 6-position gives rise to another strong absorption band, usually in the range of 1680-1700 cm⁻¹.

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group often shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C=C Stretch (Aromatic): Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the lactone ring are usually found in the 1000-1300 cm⁻¹ range.

The presence and precise position of these absorption bands in the FT-IR spectrum provide confirmatory evidence for the key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within Coumarin-6-carboxaldehyde and its derivatives. The absorption of UV-Vis light promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation in the molecule.

Coumarin derivatives are known for their strong absorption in the UV and visible regions due to the extended π-electron system of the benzopyrone core. The position of the absorption maximum is sensitive to the nature and position of substituents on the coumarin ring, as well as the polarity of the solvent. For instance, Coumarin 6 has an absorption maximum at 459.25 nm in ethanol (B145695). photochemcad.com The introduction of an electron-withdrawing group like the carboxaldehyde at the 6-position is expected to influence the electronic transitions and thus the λmax.

The molar absorptivity (ε), determined from the Beer-Lambert law, is a measure of the probability of the electronic transition and is also a characteristic property of the compound. For example, the molar absorptivity for Coumarin 6 in ethanol is reported to be 54,000 M⁻¹cm⁻¹ at its absorption maximum. photochemcad.com

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Coumarin 6 | Ethanol | 459.25 | 54,000 |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique used to investigate the photophysical properties of fluorescent molecules like coumarin derivatives. Upon excitation with light of a suitable wavelength, these molecules can emit light of a longer wavelength, a process known as fluorescence.

Key parameters determined from fluorescence spectroscopy include:

Emission Maximum (λem): The wavelength at which the fluorescence intensity is highest. The difference between the absorption maximum (λabs) and the emission maximum is known as the Stokes shift.

Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. Coumarin 6, for example, has a high fluorescence quantum yield of 0.78.

Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. The fluorescence lifetime of Coumarin-6 has been reported to be in the range of 2.43-2.60 ns. researchgate.net

The fluorescence properties of coumarins are highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity). The carboxaldehyde group at the 6-position can influence the intramolecular charge transfer (ICT) character of the excited state, which in turn affects the emission wavelength and quantum yield.

| Compound | Excitation Wavelength (nm) | Emission Maximum (λem) (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Coumarin 6 | 420 | Not specified | 0.78 | 2.43 - 2.60 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, allowing for the confirmation of its molecular formula.

In the mass spectrum of Coumarin-6-carboxaldehyde, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the coumarin ring and the loss of the aldehyde group (as CO or CHO) can lead to characteristic fragment ions. Analyzing these fragmentation pathways can help to confirm the structure of the parent molecule and its derivatives. For example, in the analysis of a coumarin derivative, high-resolution mass spectrometry with electron ionization (HRMS(EI)) was used to determine the molecular formula by identifying the molecular ion peak. ceon.rs

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data and to gain a deeper understanding of the molecular properties of coumarin derivatives. shd.org.rs These computational methods can be used to:

Optimize Molecular Geometry: DFT calculations can predict the most stable three-dimensional structure of the molecule, providing information on bond lengths and bond angles. shd.org.rs

Predict Spectroscopic Properties:

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to aid in the assignment of complex spectra. shd.org.rs

Vibrational Frequencies: DFT can be used to calculate the vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies can be compared with the experimental FT-IR spectrum to assist in the assignment of the observed absorption bands. shd.org.rs

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations are employed to predict the energies of electronic transitions, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy.

By correlating theoretical predictions with experimental results, a more comprehensive and accurate picture of the structural and electronic properties of Coumarin-6-carboxaldehyde and its derivatives can be obtained. shd.org.rs

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. thenucleuspak.org.pkjetir.orgmdpi.com DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths and angles, and to analyze electronic properties. thenucleuspak.org.pk

For Coumarin-6-carboxaldehyde, DFT calculations would predict a largely planar structure for the fused bicyclic coumarin core. The carboxaldehyde group at the 6-position introduces specific electronic features. The electron-withdrawing nature of the aldehyde is expected to influence the electron density distribution across the entire molecule. This can be compared to related structures like 6-hydroxycoumarin (B196160), where the hydroxyl group acts as an electron-donating group. researchgate.net The optimization of the geometry is the first step toward predicting other properties, such as vibrational frequencies and electronic transitions. jetir.org

Table 1: Predicted Geometrical Parameters for Coumarin-6-carboxaldehyde (Illustrative) Note: This data is illustrative and based on typical values for similar structures calculated via DFT. Actual values would require specific computation.

| Parameter | Predicted Value | Description |

| C2=O2 Bond Length | ~1.21 Å | Lactone carbonyl bond |

| C6-C(aldehyde) Bond Length | ~1.48 Å | Bond connecting ring to aldehyde |

| C(aldehyde)=O Bond Length | ~1.22 Å | Aldehyde carbonyl bond |

| O1-C2-C3 Bond Angle | ~120° | Angle within the pyrone ring |

| C5-C6-C(aldehyde) Bond Angle | ~121° | Angle at the point of substitution |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and localization of these orbitals are crucial for understanding the electronic transitions and reactivity of a molecule. nih.govfrontiersin.org

In Coumarin-6-carboxaldehyde, the HOMO is expected to be distributed primarily over the electron-rich benzopyrone ring system, while the LUMO is anticipated to have significant density on the electron-withdrawing carboxaldehyde group and the pyrone ring. This distribution facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a characteristic feature of many fluorescent dyes. nih.gov

Table 2: Predicted FMO Properties for Coumarin-6-carboxaldehyde and Related Compounds (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Coumarin | -6.5 | -1.5 | 5.0 |

| 6-Hydroxycoumarin | -6.2 | -1.4 | 4.8 |

| Coumarin-6-carboxaldehyde | -6.7 | -2.1 | 4.6 |

Electrostatic Potential (ESP) Mapping

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The ESP is mapped onto the electron density surface, with different colors representing varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For Coumarin-6-carboxaldehyde, the ESP map is expected to show significant negative potential (red) localized around the oxygen atoms of both the lactone and the aldehyde carbonyl groups, making them the primary sites for electrophilic attack. Conversely, positive potential (blue) would likely be found on the hydrogen atoms, particularly the aldehyde proton, and parts of the aromatic ring, indicating sites for potential nucleophilic interaction. researchgate.net This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding with solvent molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. chemaxon.comajmrhs.orgnmrdb.org

NMR Spectroscopy: The ¹H NMR spectrum of Coumarin-6-carboxaldehyde is predicted to show a distinct singlet for the aldehyde proton at a downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the aromatic ring would appear as doublets or doublets of doublets in the aromatic region (7.0-8.0 ppm). The ¹³C NMR spectrum would feature characteristic peaks for the two carbonyl carbons (lactone and aldehyde) in the 160-190 ppm range. ajmrhs.org For comparison, the related compound 8-formyl-7-hydroxy-4-methylcoumarin shows an aldehyde proton signal at 10.64 ppm and carbonyl carbon at 191.7 ppm. rsc.org

IR Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The lactone C=O stretch typically appears around 1720-1740 cm⁻¹, while the aldehyde C=O stretch is expected at a slightly lower frequency, around 1690-1710 cm⁻¹. A characteristic C-H stretching vibration for the aldehyde proton is also expected around 2700-2850 cm⁻¹. iosrjournals.org

Solvatochromic Studies and Solvent Effects on Optical Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule, which alters the energy gap between them. scielo.br Coumarin derivatives are well-known for their sensitivity to the solvent environment. academie-sciences.fr

For Coumarin-6-carboxaldehyde, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum. This is because the excited state of many coumarins exhibits a larger dipole moment than the ground state due to ICT. nih.gov Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thereby lowering the energy of the fluorescence emission. scielo.br The relationship between the Stokes shift (the difference between the absorption and emission maxima) and solvent polarity functions can be used to estimate the change in dipole moment upon excitation. researchgate.net

Computational Studies on Fluorescence Quenching Mechanisms (e.g., PET, ICT, FRET, ESIPT)

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. nih.gov Computational studies are instrumental in elucidating the mechanisms behind quenching, which can include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT).

For Coumarin-6-carboxaldehyde and its derivatives, ICT is a primary mechanism governing its fluorescence properties. nih.gov The presence of the electron-withdrawing aldehyde group promotes charge transfer from the coumarin ring upon excitation. Quenching can occur if this ICT state is non-radiative or if it interacts with external species (quenchers). mdpi.comnih.gov For instance, the fluorescence of coumarin derivatives can be quenched by metal ions or through chlorination, where the formation of new, non-fluorescent derivatives occurs. mdpi.com The efficiency of these quenching pathways can be modeled by calculating the energetics and electronic couplings between the relevant electronic states.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. nih.govbenthamdirect.comresearchgate.net For Coumarin-6-carboxaldehyde, MD simulations can be used to study the rotational freedom of the carboxaldehyde group relative to the coumarin plane. This conformational flexibility can influence the molecule's photophysical properties and its interactions with its environment, such as a solvent cage or a biological receptor. nih.gov

MD simulations can reveal the most stable conformations and the energy barriers between them. By simulating the molecule in different solvents, one can observe how intermolecular interactions, like hydrogen bonding to the aldehyde oxygen, might restrict conformational freedom and impact the solvation dynamics, which in turn affects the observed spectroscopic properties. researchgate.net

Advanced Applications in Sensing and Imaging

Design Principles of Coumarin-6-carboxaldehyde-Based Fluorescent Chemosensors and Probes

The design of fluorescent chemosensors and probes based on Coumarin-6-carboxaldehyde leverages several key photophysical and chemical mechanisms to achieve selective and sensitive detection of various analytes. These principles govern the translation of a molecular recognition event into a measurable fluorescence signal.

Mechanism-Based Design of Chemosensors

The aldehyde functional group at the 6-position of the coumarin (B35378) core is a key reactive site that enables the design of chemosensors based on specific chemical reactions.

Iminium Ion Formation: While the formation of an iminium ion is a well-established mechanism for sensing primary amines with aldehyde-containing fluorophores, specific studies detailing this mechanism with Coumarin-6-carboxaldehyde are not extensively documented in the reviewed literature.

Boronate Ester Formation: The use of boronate ester chemistry is a common strategy for the detection of reactive oxygen species. However, literature specifically detailing the design and application of Coumarin-6-carboxaldehyde-based probes employing this mechanism is limited.

Oxidation: The aldehyde group of coumarin derivatives can be susceptible to oxidation, a reaction that can be harnessed for sensing oxidizing agents. For instance, the oxidation of a formyl group can lead to the formation of a carboxylic acid, which may alter the fluorescence properties of the molecule. rsc.org However, specific and detailed research on oxidation-based sensing mechanisms exclusively employing Coumarin-6-carboxaldehyde is not prevalent in the available literature.

Intramolecular Charge Transfer (ICT) Mechanisms in Sensing

Intramolecular Charge Transfer (ICT) is a fundamental process in the design of fluorescent probes, where the electronic properties of the fluorophore are modulated by the analyte. nih.gov In coumarin derivatives, the presence of electron-donating and electron-withdrawing groups can establish a "push-pull" system, leading to ICT upon excitation. frontiersin.org The carboxaldehyde group at the C6 position can act as an electron-withdrawing group, contributing to this effect. Interaction with an analyte can alter the efficiency of ICT, leading to a change in fluorescence intensity or a shift in the emission wavelength. A water-soluble fluorescent probe based on a coumarin derivative utilizing the ICT mechanism has been designed for the detection of hydrazine (B178648). nih.gov

Photoinduced Electron Transfer (PET) Mechanisms in Sensing

Photoinduced Electron Transfer (PET) is another powerful mechanism for designing "off-on" fluorescent sensors. In a typical PET sensor, the fluorescence of the coumarin core is quenched by a nearby electron-rich moiety. Upon interaction with an analyte, the electron-donating ability of the quencher is suppressed, inhibiting PET and restoring the fluorescence of the coumarin. While a prevalent mechanism in fluorescent probe design, specific examples detailing the application of PET with Coumarin-6-carboxaldehyde are not extensively covered in the reviewed scientific literature.

Fluorescence Resonance Energy Transfer (FRET) Applications in Sensing

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent process that can be used to design ratiometric fluorescent probes. A FRET system typically consists of a donor fluorophore (such as a coumarin derivative) and an acceptor molecule. The efficiency of energy transfer is highly sensitive to the distance between the donor and acceptor. While coumarin derivatives are often employed as FRET donors, specific applications detailing the use of Coumarin-6-carboxaldehyde in FRET-based sensing systems are not widely reported.

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift and dual emission, which are desirable properties for fluorescent probes. This mechanism is typically observed in molecules containing both a proton-donating and a proton-accepting group in close proximity. While ESIPT is a known phenomenon in certain coumarin derivatives, its specific application and study in the context of Coumarin-6-carboxaldehyde are not well-documented in the available research.

Development of Specific Analytes Chemosensors

The functional aldehyde group of Coumarin-6-carboxaldehyde and the broader photophysical characteristics of the coumarin scaffold have been exploited to develop sensors for a variety of analytes.

Hydrazine Detection

Coumarin-based probes have been developed for the sensitive and selective detection of hydrazine, a highly toxic compound. One approach involves a reaction between the probe and hydrazine that results in a fluorescent product, leading to a "turn-on" response. nih.gov For example, a pre-coumarin scaffold can react with hydrazine, yielding a fluorescent signal with low micromolar limits of detection. nih.gov Mechanistic studies have shown that the reaction can proceed via a retro-Knoevenagel reaction, where hydrazine acts as a nucleophile and a base to produce a fluorescent diimide compound. nih.gov

| Probe Type | Analyte | Detection Mechanism | Limit of Detection (LOD) | Reference |

| Pre-coumarin derivative | Hydrazine | Retro-Knoevenagel reaction | Low micromolar | nih.gov |

| Coumarin-based probe | Hydrazine | Reaction leading to fluorescent product | 8.32 ppb | nih.gov |

| ICT-based coumarin probe | Hydrazine | Intramolecular Charge Transfer | 78 nM | nih.gov |

pH Sensing

Coumarin 6, a related coumarin derivative, has been utilized in the development of ratiometric fluorescent pH sensors. These sensors can operate in neutral and alkaline pH ranges. For instance, melamine-formaldehyde resin particles encapsulating Coumarin 6, when immobilized into a Nafion membrane, exhibited a dynamic ratiometric pH detection range of 4.5-7.5. frontiersin.org This was accompanied by a distinct color transition from pink to yellow. frontiersin.org The sensitivity of coumarin fluorescence to pH is often due to the protonation or deprotonation of functional groups on the coumarin ring, which alters their electronic properties and, consequently, their fluorescence emission. nih.gov

Metal Ion Sensing

Coumarin derivatives are widely used as fluorescent probes for the detection of various metal ions. acs.org The sensing mechanism often involves the coordination of the metal ion with specific binding sites on the coumarin molecule, leading to changes in the photophysical properties of the fluorophore, such as fluorescence quenching or enhancement. acs.orgnih.gov For instance, a novel coumarin derivative has been synthesized and used as a colorimetric and fluorescent probe for the selective detection of Cu²⁺ ions with detection limits of 5.7 and 4.0 ppb, respectively. While the coumarin scaffold is a popular choice for metal ion sensors, specific studies detailing the use of Coumarin-6-carboxaldehyde for this purpose are not extensively documented.

| Sensor Based On | Target Ion | Sensing Mechanism | Detection Limit | Reference |

| Coumarin derivative | Sn²⁺ | Chelation-enhanced quenching | 3.89 μM | acs.org |

| Coumarin derivative | Cu²⁺ | Colorimetric and fluorescent | 5.7 ppb (colorimetric), 4.0 ppb (fluorescent) |

Viscosity Sensing

The fluorescence of certain coumarin derivatives is sensitive to the viscosity of their microenvironment. This property can be exploited to develop fluorescent probes for viscosity measurements in biological systems. rsc.org For example, Coumarin 6 has been shown to exhibit enhanced fluorescence in more viscous environments. This is often attributed to the restriction of intramolecular rotation in the excited state, which reduces non-radiative decay pathways and increases fluorescence quantum yield. Two coumarin-based viscosity-sensitive fluorescent probes, CHB and CHN, have been synthesized and shown to linearly detect viscosity, with fluorescence quantum yields in glycerol as high as 25.2% and 18.3%, respectively. rsc.org

Sensing of Metal Ions

The development of fluorescent probes for the detection of metal ions is of paramount importance due to their significant roles in biological systems and their potential environmental impact. Derivatives of coumarin-6-carboxaldehyde have been successfully employed to create selective and sensitive sensors for a variety of metal ions.

Copper (Cu²⁺): Probes based on coumarin derivatives have demonstrated high selectivity for Cu²⁺. For instance, a Schiff base fluorescent probe synthesized from a coumarin derivative exhibited a "turn-off" response to Cu²⁺, allowing for its detection with high sensitivity. nih.gov Another study reported a coumarin-based probe that could detect Cu²⁺ through a fluorescence quenching mechanism. nih.gov

Iron (Fe³⁺): Several coumarin-based fluorescent probes have been designed for the detection of Fe³⁺. These sensors often operate on a "turn-off" mechanism due to the paramagnetic nature of Fe³⁺, which quenches fluorescence. nih.gov One such probe, a coumarin derivative grafted onto dialdehyde cellulose, showed high selectivity and a rapid response time of less than three minutes for Fe³⁺ detection.

Aluminum (Al³⁺): Coumarin-based chemosensors have been developed for the highly selective and sensitive detection of Al³⁺. A probe synthesized from a coumarin-quinoline conjugate displayed a 200-fold enhancement in fluorescence intensity upon binding to Al³⁺, attributed to a CHEF process. bidmc.org Another sensor, a coumarin-hydrazone derivative, also showed a significant "turn-on" fluorescence response to Al³⁺.

Tin (Sn²⁺): A fluorogenic coumarin-based probe has been reported for the selective detection of Sn²⁺. This sensor operates via a chelation-enhanced quenching mechanism and can be used for cellular imaging of tin ions. nih.gov

Calcium (Ca²⁺): A novel fluorescent sensor based on a coumarin derivative has been synthesized for the relay detection of Ca²⁺ and fluoride ions. This sensor exhibited a significant fluorescence enhancement in the presence of Ca²⁺.

Lead (Pb²⁺): A highly sensitive and selective "on-off" fluorescent chemosensor for Pb²⁺ was developed based on a quinoline-coumarin derivative. nih.govresearchgate.net This sensor demonstrated a 1:1 binding stoichiometry with Pb²⁺ and had a detection limit of 0.5 μM. nih.gov Another approach utilized a coumarin derivative coupled with gold nanoparticles for the selective fluorescent sensing of Pb²⁺ ions in real samples. nih.gov

Mercury (Hg²⁺): Coumarin-based probes have been successfully applied for the detection of highly toxic Hg²⁺ ions in both environmental and biological samples. One such probe demonstrated a colorimetric and fluorescent response to increasing concentrations of Hg²⁺ in vitro and in vivo.

Magnesium (Mg²⁺): A coumarin-derived fluorescence probe has been shown to be selective for magnesium ions. biocompare.com In one study, two coumarin salen-based sensors exhibited a pronounced fluorescence enhancement in the presence of Mg²⁺, which was triggered by the synergistic presence of Na⁺. nih.gov

Zinc (Zn²⁺): Fluorescent probes based on coumarin have been developed for the detection of Zn²⁺. These probes often show a "turn-on" fluorescence response upon binding to the ion.

Table 1: Coumarin-6-carboxaldehyde Derivatives in Metal Ion Sensing

| Target Ion | Sensing Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Cu²⁺ | Fluorescence Quenching | - | nih.gov |

| Fe³⁺ | Fluorescence Quenching | - | nih.gov |

| Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 8.2 x 10⁻⁷ M | bidmc.org |

| Sn²⁺ | Chelation-Enhanced Quenching | 3.89 μM | nih.gov |

| Ca²⁺ | Fluorescence Enhancement | - | |

| Pb²⁺ | "On-Off" Fluorescence | 0.5 μM | nih.gov |

| Hg²⁺ | Colorimetric & Fluorescent | - | |

| Mg²⁺ | Fluorescence Enhancement | - | biocompare.comnih.gov |

| Zn²⁺ | "Turn-On" Fluorescence | - |

Selective Amine Recognition

The aldehyde functionality of coumarin-6-carboxaldehyde is particularly well-suited for the development of sensors for primary amines through the formation of a Schiff base (iminium ion). This reaction leads to a change in the electronic properties of the coumarin fluorophore, resulting in a detectable optical response.

Dopamine and Norepinephrine: Coumarin aldehyde-based sensors have been designed for the selective recognition of catecholamines like dopamine and norepinephrine. The binding typically involves the formation of an iminium ion with the primary amine of the neurotransmitter, leading to a change in the fluorescence of the coumarin scaffold. This allows for the potential imaging of these important biomolecules in biological systems.

Cadaverine: While specific studies focusing on the detection of cadaverine using coumarin-6-carboxaldehyde were not prominently found, the underlying principle of Schiff base formation with primary amines suggests its potential applicability. The formation of an iminium ion with the primary amine groups of cadaverine would be expected to modulate the photophysical properties of the coumarin core, enabling its detection.

Anion Detection

While the sensing of cations by coumarin-based probes is more common, derivatives have also been engineered for the detection of specific anions.

Fluoride Ions (F⁻): A coumarin-based Schiff base has been shown to be an effective colorimetric sensor for the selective detection of fluoride ions. biocompare.comresearchgate.net The interaction with fluoride ions induces a distinct color change, allowing for naked-eye detection. biocompare.comresearchgate.net The mechanism often involves hydrogen bonding interactions between the probe and the fluoride ion.

pH-Sensitive Probes

The fluorescence of many coumarin derivatives is sensitive to the surrounding pH. This property has been exploited to develop fluorescent probes for monitoring pH changes in various chemical and biological systems. The protonation or deprotonation of functional groups on the coumarin scaffold or on a linked receptor can alter the ICT process, leading to a pH-dependent fluorescence response. For example, a coumarin–indole-based probe was developed as a ratiometric near-infrared sensor for imaging intracellular pH. researchgate.net Another study reported on switchable coumarins that provide a ratiometric fluorescence response to pH changes. nih.gov Melamine-formaldehyde resin particles encapsulating coumarin 6 have also been used to create pH-sensing membranes with a dynamic ratiometric detection range of 4.5-7.5. mdpi.com

Applications in Cellular and Biomolecular Imaging

The excellent photophysical properties of coumarins, including high quantum yields and photostability, coupled with their ability to be readily functionalized, make them powerful tools for cellular and biomolecular imaging.

Fluorescent Labeling of Biomolecules

The aldehyde group of coumarin-6-carboxaldehyde provides a convenient handle for the covalent labeling of biomolecules, such as proteins, DNA, and antibodies. This is often achieved through the formation of a Schiff base with primary amine groups present on the biomolecules, which can then be stabilized by reduction.

Proteins: Coumarin derivatives have been used for the fluorescent labeling of proteins. This allows for the visualization and tracking of proteins within cells and tissues. For instance, coumarin-hydrazide has been used as a fluorescent chemical probe for labeling carbonylated proteins in cells. nih.gov Manganese(I)-catalyzed C–H alkenylation has also been employed for the late-stage fluorescent labeling of peptides with coumarin-alkynes. bidmc.org

DNA: The labeling of nucleic acids with fluorescent probes is crucial for many molecular biology techniques. Coumarin derivatives have been incorporated into DNA strands, either enzymatically or through post-synthetic modification, to serve as fluorescent reporters. For example, modified dUTPs bearing a coumarin residue have been successfully incorporated into DNA by various polymerases.

Antibodies: While direct labeling of antibodies with coumarin-6-carboxaldehyde can be achieved through the reaction of its aldehyde group with the lysine residues on the antibody, this can sometimes affect antibody function. More commonly, coumarin derivatives are functionalized with reactive groups like N-hydroxysuccinimide (NHS) esters or isothiocyanates, which react more specifically with the primary amines of the antibody to form stable conjugates for use in immunoassays and immunofluorescence imaging. nih.govnih.gov

Cellular Imaging and Localization Studies

The cell permeability and low cytotoxicity of many coumarin derivatives make them excellent candidates for live-cell imaging. Coumarin-6, a related compound, is widely used as a fluorescent marker for the labeling and visualization of nanoparticles in biological systems, including studies on cellular uptake and internalization mechanisms. Derivatives of coumarin-6-carboxaldehyde have been designed to target specific subcellular compartments, enabling the study of their structure and function. For example, certain coumarin dyes have been shown to accumulate in mitochondria, allowing for their specific visualization in living cells. These probes are instrumental in understanding complex cellular processes and the localization of various biological events.

Tracking Drug Delivery and Uptake in Biological Systems

While the closely related compound, Coumarin-6, is widely utilized as a fluorescent marker to track drug delivery vehicles like nanoparticles and liposomes, the direct application of Coumarin-6-carboxaldehyde for this purpose is less documented. However, the chemical reactivity of its aldehyde group positions it as a critical starting material for creating fluorescent probes intended for monitoring drug delivery and uptake.

The aldehyde functionality allows for the covalent attachment of Coumarin-6-carboxaldehyde to drug molecules or nanocarrier systems. This conjugation yields a fluorescently labeled entity whose journey through biological systems can be meticulously followed using fluorescence microscopy techniques. For instance, by incorporating a derivative of Coumarin-6-carboxaldehyde into a drug delivery system, researchers can visualize its distribution in tissues, its uptake by specific cells, and the intracellular trafficking of the therapeutic payload.

Studies on similar coumarin derivatives have demonstrated the effectiveness of this approach. For example, fluorescently labeled solid lipid nanoparticles (SLNs) have been used to investigate the intracellular delivery of drugs. The fluorescence emitted by the coumarin tag allows for the real-time observation of the nanoparticles' interaction with the cell membrane and their subsequent internalization. nih.gov Comparing the uptake of drug-loaded nanoparticles to the free drug has shown that nanoparticle-mediated delivery can be significantly more efficient. nih.gov

Furthermore, the development of novel coumarin-based fluorescent probes with enhanced properties, such as improved biocompatibility and reduced signal quenching, offers the potential for more precise tracking of drug nanocarriers. nih.gov These advancements are crucial for optimizing drug delivery strategies, ensuring that therapeutic agents reach their intended targets effectively while minimizing off-target effects. The synthesis of such advanced probes can be initiated from precursors like Coumarin-6-carboxaldehyde, highlighting its foundational role in this area of research.

Bioimaging Applications of Coumarin-6-carboxaldehyde Derivatives

The true strength of Coumarin-6-carboxaldehyde lies in its utility as a building block for a diverse array of fluorescent probes for bioimaging. nih.gov The field of bioimaging relies on molecules that can selectively illuminate specific cellular components or report on particular biological events. The versatile chemistry of the coumarin scaffold, combined with the reactive handle of the aldehyde group, allows for the rational design of such probes.

By reacting Coumarin-6-carboxaldehyde with different chemical moieties, scientists can create derivatives with tailored photophysical properties and biological specificities. These modifications can influence the probe's absorption and emission wavelengths, quantum yield, and sensitivity to its local environment. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the fluorescence emission, a critical factor for multicolor imaging experiments where multiple cellular targets are visualized simultaneously.

Recent research has focused on synthesizing novel coumarin derivatives for various bioimaging applications, including:

Cellular Staining: Derivatives of coumarin aldehydes have been shown to be effective as biomarkers for imaging living and fixed cells. These probes can accumulate in specific cellular compartments, such as the cytoplasm, allowing for the visualization of cellular morphology without causing significant toxicity.

Ion Sensing: The coumarin framework can be modified to create probes that exhibit a fluorescent response upon binding to specific metal ions. This "turn-on" or "turn-off" fluorescence provides a means to detect and quantify the concentration of ions like Al³⁺ within cellular environments.

Enzyme Activity Probes: Coumarin derivatives are extensively used as substrates for detecting enzymatic activity. thermofisher.com The cleavage of a specific chemical group from the coumarin core by an enzyme can lead to a dramatic increase in fluorescence, signaling the presence and activity of the enzyme.

The photophysical properties of these derivatives are central to their function as bioimaging agents. The following tables summarize key data for several coumarin derivatives, illustrating the impact of structural modifications on their fluorescence characteristics.

Table 1: Photophysical Properties of Selected 6-Aryl Coumarin Derivatives in Chloroform

| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| 4a | 301, 362 | 444 | 82 | 0.02 |

| 4b | 303, 372 | 496 | 124 | 0.49 |

| 4c | 303, 372 | 532 | 160 | 0.44 |

| 4e | 283, 380 | 512 | 132 | 0.77 |

| 4f | 288, 368 | 510 | 142 | 0.71 |

Table 2: Solvatochromism of Coumarin Derivative 4e

| Solvent | λabs (nm) | λem (nm) |

| Cyclohexane | 360 | 450 |

| Toluene | 370 | 480 |

| Chloroform | 380 | 512 |

| Ethyl Acetate | 375 | 515 |

| Acetone | 375 | 528 |

| Acetonitrile | 375 | 538 |

| Ethanol (B145695) | 378 | 545 |

These data highlight the tunability of coumarin-based fluorophores, making them powerful tools for developing the next generation of probes for advanced bioimaging.

Biomedical and Therapeutic Research on Coumarin 6 Carboxaldehyde Derivatives

Anti-Cancer Mechanisms and Therapeutic Potential

Derivatives of Coumarin-6-carboxaldehyde represent a significant class of compounds in oncological research, demonstrating a variety of mechanisms through which they exert their anti-cancer effects. These compounds can modulate numerous cellular processes, leading to the inhibition of cancer progression and metastasis. The therapeutic potential of these derivatives lies in their ability to selectively target cancer cells and overcome common challenges in cancer treatment, such as drug resistance.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

A primary mechanism by which coumarin (B35378) derivatives exhibit anti-cancer activity is by impeding the proliferation of cancer cells and promoting programmed cell death, or apoptosis. This is achieved through both intrinsic and extrinsic apoptotic pathways.

Research has shown that coumarin derivatives can initiate apoptosis by destabilizing the mitochondrial membrane, which leads to the release of cytochrome c. This, in turn, activates caspases, a family of proteases that execute the apoptotic process. Specifically, these compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. For instance, they have been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby promoting cell death. frontiersin.orgnih.gov Novel coumarin-6-sulfonamide derivatives, for example, have been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells by increasing Bax, decreasing Bcl-2, and boosting caspase-3 levels. nih.gov

Furthermore, many coumarin derivatives halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, such as G0/G1, G1/S, or G2/M. frontiersin.orgiiarjournals.orgmdpi.com By preventing cancer cells from progressing through the cell cycle, these compounds effectively stop their division and growth. For example, one study found that a specific derivative could arrest the cell cycle in the G2/M phase and induce pre-G1 apoptosis in MCF-7 breast cancer cells. mdpi.com

Below is a table summarizing the anti-proliferative activity of selected coumarin derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| Coumarin-6-sulfonamide derivative 13a | HepG2 (Hepatocellular Carcinoma) | 3.48 ± 0.28 µM | nih.gov |

| Coumarin-6-sulfonamide derivative 15a | HepG2 (Hepatocellular Carcinoma) | 5.03 ± 0.39 µM | nih.gov |

| 4-phydroxy phenol-6-pinacol borane coumarin | Various cancer cell lines | Dose-dependent | nih.gov |

| Ferulin C | Breast Cancer Cells | 20 µM (concentration used) | frontiersin.org |

| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide | Breast Cancer Cells | 1.24 to 8.68 µM | frontiersin.org |

Targeting Specific Signaling Pathways (e.g., PI3K/Akt/mTOR)

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.gov Coumarin derivatives have been identified as potent inhibitors of this pathway. By targeting key components of this cascade, these compounds can effectively suppress tumor growth.

Studies have demonstrated that coumarin derivatives can inhibit the PI3K/Akt/mTOR pathway, leading to a reduction in cancer cell proliferation and the induction of apoptosis. nih.gov The inhibition of this pathway can also lead to the arrest of the cell cycle. The mechanism often involves the suppression of the phosphorylation of Akt, a key kinase in the pathway, which in turn affects downstream targets like mTOR. Several coumarin-cinnamic acid hybrids have been synthesized and shown to mediate their cytotoxic effects through the inhibition of the PI3K/AKT pathway.

Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of enzymes that play a critical role in regulating pH. In the context of cancer, certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors. These tumor-associated CAs help cancer cells to survive in the acidic and hypoxic tumor microenvironment by maintaining a neutral intracellular pH. frontiersin.org This adaptation is crucial for tumor growth, proliferation, and metastasis.

Coumarin derivatives have emerged as a promising class of selective inhibitors for these tumor-associated CA isoforms. frontiersin.org They show high selectivity for CA IX and XII over the ubiquitous cytosolic isoforms CA I and CA II, which helps in minimizing off-target effects. By inhibiting CA IX and XII, coumarin derivatives disrupt the pH regulation in cancer cells, leading to intracellular acidification and subsequent inhibition of tumor growth and metastasis. This targeted inhibition makes them attractive candidates for the development of novel anticancer therapies.

Regulation of Reactive Oxygen Species

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. While normal physiological levels of ROS are involved in signaling pathways, excessive accumulation leads to oxidative stress and cellular damage. Cancer cells often exhibit higher levels of ROS compared to normal cells. Coumarin derivatives can modulate the levels of ROS in cancer cells to induce cell death.

Certain coumarin compounds can trigger a significant increase in intracellular ROS levels in cancer cells. nih.gov This excessive accumulation of ROS induces oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to apoptosis. For example, some derivatives have been shown to consume glutathione, a key cellular antioxidant, which results in an overwhelming accumulation of ROS and oxidative stress-induced apoptosis in prostate cancer cells. frontiersin.org Conversely, some coumarins also possess antioxidant properties that can protect normal cells from oxidative damage. nih.gov

Modulation of Gene Expression (e.g., p21, p53, cyclin D1)

Coumarin derivatives can exert their anti-cancer effects by modulating the expression of genes that are critical for cell cycle control and apoptosis. The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.

Research has shown that some coumarin derivatives can activate p53. nih.gov The activation of p53 can, in turn, upregulate the expression of other genes involved in cell cycle control, such as p21, which is a cyclin-dependent kinase inhibitor that can enforce cell cycle arrest. Furthermore, coumarin derivatives have been found to downregulate the expression of cyclins, such as cyclin D1, which are proteins that drive the progression of the cell cycle. By downregulating cyclins and upregulating inhibitors like p21, these compounds can effectively halt the cell cycle and prevent cancer cell proliferation. For instance, the furanocoumarin Angelicin has been shown to increase the expression of p21. mdpi.com

Overcoming Multidrug Resistance in Cancer Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anti-cancer drugs. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy. frontiersin.org